Cyclonerodiol

説明

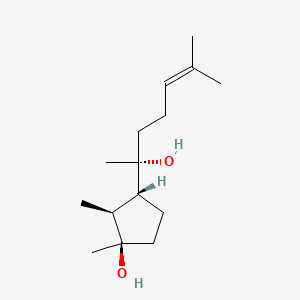

Structure

3D Structure

特性

IUPAC Name |

(1R,2S,3R)-3-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-1,2-dimethylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-11(2)7-6-9-15(5,17)13-8-10-14(4,16)12(13)3/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJPVPFEDGYYBD-GBJTYRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC1(C)O)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183022 | |

| Record name | Cyclonerodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28834-06-2 | |

| Record name | Cyclonerodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclonerodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLONERODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZP8FLH4RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Cyclonerodiol

Elucidation of Biosynthetic Pathways

The biosynthetic pathway of cyclonerodiol has been a subject of research, revealing key precursors, enzymatic steps, and stereochemical considerations.

Key Precursors

The fundamental precursor for cyclonerodiol, like all sesquiterpenes, is farnesyl pyrophosphate (FPP). wikipedia.orghmdb.carsc.org Farnesyl pyrophosphate is a fifteen-carbon compound derived from three isoprene (B109036) units. hmdb.cactdbase.org This molecule serves as a central intermediate in the biosynthesis of a vast array of isoprenoids, including sterols and carotenoids. wikipedia.org In the pathway leading to cyclonerodiol, farnesyl pyrophosphate undergoes an isomerization reaction to form nerolidyl pyrophosphate (NPP), which acts as a crucial intermediate before cyclization. mdpi.comtandfonline.comrsc.orgnih.govcapes.gov.br

Table 1: Key Precursors in Cyclonerodiol Biosynthesis

| Compound Name | Molecular Formula | PubChem CID |

| Farnesyl Pyrophosphate | C₁₅H₂₈O₇P₂ | 445713 |

| Nerolidyl Pyrophosphate | C₁₅H₂₈O₇P₂ | 11132720 |

| Cyclonerodiol | C₁₅H₂₈O₂ | 168840 |

Enzymatic Steps and Catalytic Mechanisms

The conversion of farnesyl pyrophosphate (FPP) to nerolidyl pyrophosphate (NPP) is an enzymatic isomerization. rsc.orgcapes.gov.br Subsequently, nerolidyl pyrophosphate undergoes cyclization to yield cyclonerodiol. rsc.org These reactions are typically catalyzed by terpene synthases (TSs), a class of enzymes that facilitate the formation of diverse terpenoid scaffolds from linear isoprenoid diphosphates. nih.gov

Enzymes function by lowering the activation energy of a reaction, often by bringing substrates into close proximity and orienting them favorably for the reaction to occur. creative-enzymes.comkhanacademy.org This reduces the randomness of molecular collisions and stabilizes the transition state. creative-enzymes.comkhanacademy.org While the specific enzyme responsible for cyclonerodiol synthesis is not universally characterized across all producing organisms (e.g., it is noted as currently unknown in Fusarium graminearum), the general mechanism involves cyclization of the pyrophosphate precursor. nih.gov

Stereochemical Aspects of Biosynthesis

The stereochemical course of cyclonerodiol biosynthesis has been investigated through incorporation studies using labeled precursors. Research indicates that the enzymatic conversion of farnesyl pyrophosphate (FPP) to nerolidyl pyrophosphate (NPP) proceeds via a net syn (suprafacial) process. pageplace.de Following this, the subsequent cyclization of nerolidyl pyrophosphate to form cyclonerodiol occurs in a trans manner. pageplace.de This precise control over stereochemistry is critical for the formation of the specific enantiomeric form of cyclonerodiol found in nature. mdpi.comnih.gov

Genetic Basis of Cyclonerodiol Production

The production of secondary metabolites like cyclonerodiol in fungi and other microorganisms is governed by specific genetic elements.

Identification of Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are organized groups of genes that collectively encode the enzymes and regulatory proteins required for the production of specialized metabolites. nih.govmdpi.combiorxiv.org While a specific, universally named cyclonerodiol biosynthetic gene cluster is not extensively detailed across all organisms, the presence of cyclonerodiol in various fungi, such as Trichothecium roseum and Trichoderma harzianum, strongly implies the existence of such dedicated gene clusters within their genomes. mdpi.comfrontiersin.orgnih.gov Studies have shown that in organisms like Trichoderma harzianum, the biosynthesis pathway of cyclonerane sesquiterpenoids, which include cyclonerodiol derivatives, can be activated. frontiersin.org

Regulation of Gene Expression in Producing Organisms

The expression of genes within biosynthetic gene clusters is tightly regulated, allowing organisms to control the production of secondary metabolites in response to internal and environmental cues. biorxiv.orgwikipedia.org This regulation can occur at various stages, including transcriptional initiation, RNA processing, and post-translational modification of proteins. wikipedia.orgpressbooks.pub

In fungi, the activation of cryptic or silent biosynthetic gene clusters, which are typically not expressed under standard laboratory conditions, can be achieved through various inducing strategies. mdpi.com Chemical epigenetic modifiers, for instance, can promote changes in DNA and histone structures, thereby activating these otherwise unexpressed BGCs and leading to the production of diverse bioactive secondary metabolites, including cyclonerodiol. mdpi.com This highlights the intricate regulatory networks that govern cyclonerodiol production in its native producers.

Strategies for Modulating Biosynthesis in Research

Modulating the biosynthesis of natural products like cyclonerodiol is a key area of research, aiming to enhance yields, discover new derivatives, or activate silent biosynthetic pathways. Two prominent strategies employed in this field are chemical epigenetic manipulation and microbial transformation approaches.

Chemical Epigenetic Manipulation

Chemical epigenetic manipulation is a powerful strategy used to activate silent or low-expressed biosynthetic gene clusters in fungi, leading to the production of novel or enhanced secondary metabolites. nih.govfrontiersin.orgnih.govmdpi.com Many microorganisms possess a significant number of secondary-metabolite-encoding biosynthetic pathways that remain silent under standard laboratory conditions. nih.gov Epigenetic modifiers, typically small molecules that act as inhibitors of enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), can promote changes in DNA and histone structures, thereby activating these cryptic gene clusters. nih.govmdpi.com

A notable example involves the soft coral-derived fungus Trichoderma harzianum (strain XS-20090075). When this fungus was subjected to chemical epigenetic manipulation using a histone deacetylase (HDAC) inhibitor, its metabolic profile underwent significant changes. researchgate.netnih.govfrontiersin.org Specifically, the original main products, harziane diterpenoids, were altered, and the biosynthesis of cyclonerane sesquiterpenoids was activated. researchgate.netnih.gov This led to the isolation of known cycloneranes and a new cyclonerane, 3,7,11-trihydroxy-cycloneran. frontiersin.org This research demonstrates the efficacy of chemical epigenetic manipulation as an efficient technique for the discovery of new secondary metabolites from marine-derived fungi. researchgate.netnih.gov

Microbial Transformation Approaches

Microbial transformation, also known as biotransformation, is an alternative and environmentally friendly method for modifying complex natural products like sesquiterpenes. This approach leverages the enzymatic machinery of microorganisms to convert a substrate into a desired product, often with high selectivity (regioselectivity and stereoselectivity). researchgate.nettandfonline.comnih.govmdpi.com

Research into the microbial transformation of cyclonerodiol has yielded promising results. For instance, the bioactive sesquiterpene cyclonerodiol, isolated from the marine fungus Myrothecium sp., was subjected to biotransformation using the marine-derived fungus Penicillium sp. (MFAac49). This process resulted in the isolation of a new glycosidic metabolite, 7-O-(β-d-mannopyranosyl)cyclonerodiol. researchgate.netnih.gov This specific reaction, microbial mannosidation, is considered a rare transformation in terpenes by marine fungi. researchgate.netnih.gov

Another study demonstrated the biotransformation of cyclonerodiol through fermentation with a marine isolate of the actinomycete bacteria Streptomyces sp. This process led to the production of two oxidized geometrical isomers, 10(Z)-cyclonerotriol and 10(E)-cyclonerotriol. researchgate.net These examples highlight the utility of microbial transformation in generating novel derivatives of cyclonerodiol and expanding the chemical diversity of sesquiterpenoids.

Biological Activities and Mechanistic Studies Non Clinical Focus

Antifungal Bioactivity

Cyclonerodiol demonstrates significant antifungal capabilities against various plant pathogenic fungi, contributing to its potential as a natural fungicidal agent.

Cyclonerodiol has been reported to exhibit antifungal activity against several agriculturally important fungal pathogens.

Activity Against Gaeumannomyces graminis : Cyclonerodiol, isolated from liquid cultures of Trichoderma harzianum and Trichoderma koningii, has shown antibiotic activity against the take-all fungus, Gaeumannomyces graminis var. tritici nih.govresearchgate.net. Studies indicate good antifungal activity against G. graminis with a minimum inhibitory concentration (MIC) value of 12.5 µg/mL researchgate.net.

Activity Against Pyricularia oryzae : Sesquiterpenes, including cyclonerodiol, derived from marine-derived fungi such as Trichoderma longibrachiatum, have demonstrated antifungal activities against Pyricularia oryzae, the causative agent of rice blast disease researchgate.netmdpi.com.

Activity Against Botrytis cinerea : Metabolites from Trichoderma longibrachiatum, which include cyclonerodiol, have exhibited significant antifungal activities against carbendazim-resistant strains of Botrytis cinerea, a common cause of gray mold disease mdpi.comnih.gov.

Activity Against Phytophthora infestans : Phytophthora infestans, responsible for late blight, has been identified as highly sensitive to compounds isolated from Trichoderma longibrachiatum, including cyclonerodiol (compound 13). MIC values for these compounds against P. infestans ranged from 6.3 to 400 µg/mL nih.govnih.govresearchgate.net.

The antifungal activities of cyclonerodiol against various plant pathogenic fungi are summarized in the table below:

| Fungal Pathogen | Source Organism | Observed Activity / MIC (µg/mL) | Reference |

| Gaeumannomyces graminis var. tritici | Trichoderma harzianum, Trichoderma koningii | Antibiotic activity; MIC: 12.5 µg/mL | nih.govresearchgate.netresearchgate.net |

| Pyricularia oryzae | Trichoderma longibrachiatum | Antifungal activity | researchgate.netmdpi.com |

| Botrytis cinerea | Trichoderma longibrachiatum | Significant antifungal activity against resistant strains | mdpi.comnih.gov |

| Phytophthora infestans | Trichoderma longibrachiatum | High sensitivity among tested compounds (Cyclonerodiol was compound 13); MIC range for active compounds: 6.3-400 µg/mL | nih.govnih.govresearchgate.net |

While the precise cellular mechanisms of cyclonerodiol's antifungal action are not extensively detailed in the provided research, general mechanisms of antifungal agents often involve targeting critical fungal cellular components. Many antifungal compounds act by disrupting the integrity or synthesis of the fungal cell wall or cell membrane, which are distinct from mammalian cells amazonaws.commdpi.commdpi.comebsco.comresearchgate.net. For instance, some fungal metabolites, particularly peptaibols produced by Trichoderma species (which also produce cyclonerodiol), are known to form pores in lipid membranes, leading to the leakage of intracellular components and subsequent cell death cabidigitallibrary.org. Given that cyclonerodiol is a terpenoid produced by fungi with antibiotic properties, it is plausible that its antifungal effects may involve similar membrane-disrupting activities or interference with essential metabolic pathways within the fungal cell.

Antiparasitic Bioactivity

Beyond its antifungal properties, cyclonerodiol has also demonstrated activity against certain parasitic organisms, particularly nematodes.

Cyclonerodiol is recognized for its nematicidal properties, offering a potential natural alternative for controlling parasitic nematodes.

Activity Against Meloidogyne incognita : Cyclonerodiol sesquiterpenes (specifically compounds 5 and 6) isolated from the marine-derived fungus Trichoderma longibrachiatum have been shown to partially kill second-stage juveniles (J2s) of the southern root-knot nematode, Meloidogyne incognita, at a concentration of 200 µg/mL mdpi.com. Cyclonerodiol is generally listed among the few metabolites with nematicidal properties isolated from Trichoderma species nih.govfrontiersin.orgnih.gov.

Activity Against Heterodera avenae : Cyclonerodiol has also exhibited moderate nematicidal activity against Heterodera avenae, with an LC50 value of 94.9 µg/mL semanticscholar.org.

The nematicidal activities of cyclonerodiol are summarized below:

| Parasitic Organism | Observed Activity / LC50 (µg/mL) | Concentration / Mortality Rate | Reference |

| Meloidogyne incognita (J2s) | Partial killing | 200 µg/mL | mdpi.com |

| Heterodera avenae | Moderate nematicidal activity; LC50: 94.9 µg/mL | - | semanticscholar.org |

Based on the available research, specific activities of cyclonerodiol against parasitic organisms other than nematodes have not been explicitly reported. While some broader reviews mention general antiparasitic properties of fungal metabolites, direct evidence for cyclonerodiol's activity against other parasitic organisms is not detailed mdpi.commdpi.comscielo.br.

Anti-inflammatory Bioactivity

Cyclonerodiol has demonstrated anti-inflammatory properties, suggesting its potential in modulating inflammatory responses.

Cyclonerodiol has been identified as a specific inhibitor of the IL-4-induced STAT6 signaling pathway, a crucial pathway involved in allergic reactions and inflammation. It exhibits an IC50 value of 9.7 µM in this context researchgate.net.

A derivative, cyclonerodiol B, isolated from the endophytic fungus Trichoderma sp. Xy24, has shown significant neural anti-inflammatory activity. It achieved an inhibitory rate of 75.0% at a concentration of 0.1 µM against LPS-induced nitric oxide (NO) production in BV2 cells, demonstrating greater potency than the positive control, curcumin (B1669340) nih.govtandfonline.com.

The anti-inflammatory activities of cyclonerodiol and its derivative are presented in the table below:

| Target/Assay | Compound | Observed Activity / IC50 / Inhibitory Rate | Reference |

| IL-4-induced STAT6 signaling pathway | Cyclonerodiol | IC50: 9.7 µM | researchgate.net |

| LPS-induced NO production in BV2 cells | Cyclonerodiol B | Inhibitory rate: 75.0% at 0.1 µM (more potent than curcumin) | nih.govtandfonline.com |

Inhibition of Inflammatory Pathways in Cellular Models

Cyclonerodiol has demonstrated anti-inflammatory properties, specifically by inhibiting the interleukin-4 (IL-4)-induced Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway nih.gov. This pathway is a critical component of allergic reactions, contributing to symptoms such as airway hyperresponsiveness and inflammation nih.gov. Research has shown that cyclonerodiol can modulate the mRNA levels of IL-4 inducible genes, including ccl11, cxcl3, and tnfα, in A549/8 cells nih.gov. These effects were observed when cells were pretreated with varying concentrations of cyclonerodiol prior to IL-4 stimulation, indicating its potential to influence gene expression associated with inflammatory responses nih.gov.

Molecular Targets and Signaling Cascade Modulation

The primary molecular target identified for cyclonerodiol in the context of its anti-inflammatory effects is its inhibitory action on the IL-4-induced STAT6 signaling pathway nih.gov. This highlights cyclonerodiol's capacity to interfere with specific intracellular signaling cascades that are integral to immune and inflammatory responses nih.gov. The ability of small molecules like cyclonerodiol to modulate such distinct pathways represents a significant area of pharmacological investigation nih.gov.

Other Bioactivities Reported in Research Contexts

Growth Inhibition of Phytoplankton

Cyclonerodiol and its derivatives, particularly within the class of cyclonerane sesquiterpenes, have exhibited potent inhibitory effects on the growth of various marine phytoplankton species ctdbase.org, nih.gov. For instance, several novel cyclonerane derivatives, some of which are structurally related to cyclonerodiol, have demonstrated significant growth inhibition against species such as Chattonella marina, Heterosigma akashiwo, Karlodinium veneficum, and Prorocentrum donghaiense nih.gov. Notably, a specific cyclonerane derivative, compound 10, displayed considerable potency with IC50 values ranging from 1.6 to 2.0 μg/mL against these four phytoplankton species, without exhibiting toxicity to zooplankton nih.gov. Furthermore, the microbial transformation product, 7-O-(β-D-mannopyranosyl)cyclonerodiol, has also been reported to potently inhibit certain marine phytoplankton species ctdbase.org.

Table 1: Growth Inhibition of Marine Phytoplankton by a Cyclonerane Derivative (Compound 10)

| Compound | Phytoplankton Species | IC50 (μg/mL) |

| Compound 10 | Chattonella marina | 1.6 |

| Compound 10 | Heterosigma akashiwo | 2.0 |

| Compound 10 | Karlodinium veneficum | 1.9 |

| Compound 10 | Prorocentrum donghaiense | 1.8 |

Antimicrobial Properties (General)

Cyclonerodiol has been reported to possess general antimicrobial properties, encompassing both antibacterial and antifungal activities mycocentral.eu, nih.gov. Research indicates that cyclonerodiol exhibits weak antibacterial activity against multidrug-resistant Salmonella enterica ser. Typhi, with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL nih.gov. While cyclonerodiol itself shows activity, its derivatives, such as epicyclonerodiol oxide and cyclonerodiol lactone, have also been investigated for their antimicrobial potential, with some exhibiting higher MIC values (e.g., >50 µg/mL and >100 µg/mL, respectively) against certain bacterial strains wikipedia.org.

Table 2: Antimicrobial Activity of Cyclonerodiol

| Compound | Microorganism | MIC (µg/mL) |

| Cyclonerodiol | Salmonella enterica ser. Typhi (multidrug-resistant) | 125 |

Structure-Activity Relationship (SAR) Studies for Cyclonerodiol and its Analogues

Structure-Activity Relationship (SAR) studies concerning cyclonerodiol and its analogues, particularly cyclonerane sesquiterpenes, have commenced to elucidate the key structural features that underpin their biological activities nih.gov, readthedocs.io. In the context of inhibiting marine phytoplankton growth, analyses of cyclonerane sesquiterpenes suggest that the presence of a carboxyl group at the C-15 position significantly contributes to their inhibitory efficacy nih.gov. This finding highlights that specific functional groups and their precise placement within the cyclonerane scaffold are crucial determinants of the compound's bioactivity. Continued exploration into the structural diversity of these unusual cyclonerane sesquiterpenes is expected to yield further insights into their potential applications ctdbase.org.

Chemical Synthesis and Derivatization Approaches

Total Synthesis Methodologies

Total synthesis aims to construct complex molecules like cyclonerodiol from simpler, readily available starting materials. This often involves a carefully planned sequence of reactions to establish the molecular framework and achieve desired stereoselectivity.

Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis, working backward from the target molecule to identify simpler precursors and commercially available starting materials wikipedia.orgfishersci.ca. For cyclonerodiol, a common retrosynthetic strategy involves disconnecting the molecule into more manageable fragments, often tracing back to readily available chiral pools. One notable approach to the total synthesis of (-)-cyclonerodiol initiates from (-)-linalool (B1674924), a commercially available monoterpene. This retrosynthetic pathway highlights a convergent reductive radical cyclization of a linalool (B1675412) epoxide derivative as a pivotal step in forming the cyclopentane (B165970) ring system thegoodscentscompany.com. Another strategy utilizes plinol (B1143882) A as a common, optically pure, multifunctional cyclopentanic core precursor, which itself is efficiently obtained from (-)-linalool wikidata.orgontosight.ainih.gov.

Several key transformations are instrumental in the total synthesis of cyclonerodiol, enabling the construction of its complex architecture with high precision.

Epoxide Radical Cyclization: This transformation has been employed as a central step in the six-step total synthesis of (-)-cyclonerodiol from (-)-linalool thegoodscentscompany.comfragranceu.comnih.gov. This reaction facilitates the formation of the cyclopentane ring by generating a carbon radical from an epoxide, which then undergoes intramolecular cyclization.

Ti(III)-mediated Radical Cyclization: Titanium(III)-mediated radical cyclization is another powerful and highly diastereoselective method utilized in the synthesis of cyclonerodiol wikidata.orgontosight.ainih.govchem960.com. This reaction typically involves titanocene(III) complexes, which are adept at generating radicals from various substrates, including epoxides. The hydroxy-directed template effect of the Ti(III) species has been found to be crucial for the stereoselective outcome of these cyclizations, allowing for the protecting-group-free synthesis of complex natural products chem960.com. This method can achieve complete stereo- and regioselectivity, enabling the rapid assembly of multiple stereocenters in a single step.

Achieving the correct stereochemistry is paramount in the synthesis of natural products like cyclonerodiol, which possess multiple chiral centers. Both epoxide radical cyclization and Ti(III)-mediated radical cyclization approaches are designed to be highly stereoselective. In some synthetic routes, addition steps have achieved diastereoselectivities as high as 10:1, with the minor diastereomer being separable by preparative high-performance liquid chromatography (HPLC) thegoodscentscompany.com. The Ti(III)-mediated cyclization, in particular, is noted for its ability to control the stereochemical outcome effectively, often leading to enantiospecific syntheses wikidata.orgontosight.aichem960.com. This precise control over stereochemistry is essential for synthesizing the natural enantiomer of cyclonerodiol.

Semi-Synthesis of Cyclonerodiol Derivatives

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce novel derivatives. This approach is particularly advantageous for complex natural products, as it leverages the intricate biosynthetic machinery of organisms to create the core structure, which is then chemically elaborated. While the provided search results did not detail specific semi-synthesis routes for cyclonerodiol derivatives, the principle is widely applied in natural product chemistry to generate compounds with enhanced biological activity, improved stability, or altered pharmacological profiles. For instance, semi-synthesis is commonly employed to create analogues for lead identification and optimization. This method can often be more cost-effective than total synthesis for producing derivatives of high molecular weight or complex structure, as fewer chemical steps are typically required.

Synthesis of Structural Analogues for SAR Elucidation

The synthesis of structural analogues is a fundamental strategy in medicinal chemistry for elucidating Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a compound's chemical structure influence its biological activity. For natural products, this often involves systematic chemical modifications of the parent compound or its advanced synthetic intermediates. Following the completion of a total synthesis, advanced intermediates can serve as convenient starting points for the preparation of various analogues, circumventing the need to design entirely new synthetic strategies for each variant. By synthesizing and testing a series of cyclonerodiol analogues, researchers can identify key structural features responsible for its biological effects, guiding the development of more potent or selective compounds. This iterative process of design, synthesis, and biological evaluation is crucial for drug discovery.

Ecological and Physiological Roles in Natural Systems

Role in Inter-organismal Interactions

Cyclonerodiol plays a significant role in mediating interactions between different organisms, particularly within the complex microbial communities of the soil. Its production by certain fungi can influence the dynamics of competition and communication in these ecosystems.

Cyclonerodiol is a known secondary metabolite of various Trichoderma species, fungi recognized for their mycoparasitic and antagonistic capabilities against a wide array of plant pathogenic fungi. nih.govnih.gov Mycoparasitism is a complex process involving the detection, attachment to, and degradation of a fungal host by another fungus. researchgate.net The antagonistic arsenal (B13267) of Trichoderma is multifaceted, involving the secretion of cell wall-degrading enzymes and a variety of antifungal secondary metabolites. nih.gov

The rhizosphere, the zone of soil immediately surrounding plant roots, is a hotspot of microbial activity and intricate chemical communication. nih.govspringernature.com Plants release a variety of chemical signals into the soil, and in turn, soil microbes communicate with each other and with plants through the production of their own chemical cues. researchgate.netnih.govthe-microbiologist.com These chemical dialogues govern a host of ecological processes, including nutrient cycling, microbial community structure, and symbiotic or pathogenic interactions. nih.govspringernature.com

Fungi, as prolific producers of a diverse array of secondary metabolites, are key players in this chemical interplay. nih.gov Sesquiterpenoids, such as cyclonerodiol, are among the chemical classes of compounds that can act as signaling molecules in the soil environment. nih.gov Although direct evidence detailing the specific role of cyclonerodiol as a signaling molecule in the rhizosphere is limited, its production by common soil fungi like Trichoderma suggests a potential role in mediating interactions within the soil microbiome. nih.govnih.gov The presence of cyclonerodiol could influence the composition and behavior of the surrounding microbial community, contributing to the ecological competence of the producing organism. nih.govmdpi.comnih.govfrontiersin.org

Contribution to Host Organism Defense Mechanisms

Beyond its role in direct antagonism, cyclonerodiol may contribute to the defense mechanisms of host organisms, particularly plants, through the induction of systemic resistance. Fungi of the genus Trichoderma, known producers of cyclonerodiol, are recognized for their ability to elicit induced systemic resistance (ISR) in plants. researchgate.netuu.nl ISR is a state of heightened defensive capacity in a plant, triggered by beneficial microbes, which provides broad-spectrum protection against a range of pathogens and pests. nih.govmdpi.com

The induction of ISR is a complex process initiated by the recognition of microbial elicitors by the plant's immune system. nih.govnih.gov Elicitors can be a variety of microbial molecules, including proteins, cell wall fragments, and secondary metabolites. researchgate.netphytojournal.commdpi.com Upon recognition of an elicitor, the plant activates a signaling cascade that leads to the systemic expression of defense-related genes and the accumulation of protective compounds. nih.govnih.gov While specific studies directly implicating cyclonerodiol as an elicitor of ISR are not yet prevalent, its production by ISR-inducing fungi like Trichoderma suggests it could be one of the chemical signals involved in triggering the plant's defense response. nih.govresearchgate.net The application of microbial biocontrol agents that produce such compounds can activate the plant's defense mechanisms, preparing it for potential pathogen attacks. nih.gov

Influence on Plant Growth and Development

Cyclonerodiol has been identified as a plant growth regulator, exhibiting both inhibitory and, in some contexts, promotional effects on plant development. The outcome of its application appears to be dependent on the plant species, the concentration of the compound, and the specific developmental stage being assessed. This dual activity is not uncommon for plant growth regulators, where the dose often determines the response.

Research has demonstrated that cyclonerodiol can significantly inhibit the growth of etiolated wheat coleoptiles. Conversely, under certain conditions, metabolites from Trichoderma, including cyclonerodiol, are associated with plant growth promotion, which can be a result of various direct and indirect mechanisms. nih.gov The influence of Trichoderma on plant growth is often a balance between the production of growth-promoting substances and inhibitory compounds. nih.gov The table below summarizes some of the observed effects of cyclonerodiol on plant growth.

| Plant Species | Bioassay | Observed Effect |

| Wheat (Triticum aestivum) | Etiolated wheat coleoptile bioassay | Inhibition of growth |

| Lettuce (Lactuca sativa) | Seedling growth in compost | Both promotion and inhibition of shoot fresh weight, depending on the Trichoderma strain and inoculum concentration. nih.gov |

| Arabidopsis thaliana | In vitro and soil experiments | Both enhancement and diminishment of biomass depending on the Trichoderma strain. nih.gov |

Environmental Fate and Biotransformation in Ecological Contexts

The persistence and transformation of cyclonerodiol in the environment are crucial factors determining its long-term ecological impact. Like other natural products, cyclonerodiol is subject to degradation and transformation by other microorganisms. The study of its biotransformation provides insights into its environmental half-life and the potential for the formation of novel, biologically active compounds.

A key pathway for the transformation of cyclonerodiol is through microbial action. researchgate.netdntb.gov.ua Research has shown that certain fungi and bacteria can metabolize cyclonerodiol, leading to the formation of new derivatives. For instance, the marine-derived fungus Penicillium sp. has been shown to glycosylate cyclonerodiol, producing 7-O-(β-d-mannopyranosyl)cyclonerodiol. researchgate.netdntb.gov.ua In another example, the actinomycete Streptomyces sp. can oxidize cyclonerodiol to form its geometric isomers, 10(Z)- and 10(E)-cyclonerotriols. researchgate.netdntb.gov.ua These biotransformation processes highlight the dynamic nature of cyclonerodiol in microbial communities, where it can be modified into different chemical entities. nih.govmdpi.comfrontiersin.org

The table below details the known biotransformation products of cyclonerodiol.

| Transforming Microorganism | Transformation Product(s) |

| Penicillium sp. (marine-derived) | 7-O-(β-d-mannopyranosyl)cyclonerodiol researchgate.netdntb.gov.ua |

| Streptomyces sp. (marine-derived) | 10(Z)-cyclonerotriol and 10(E)-cyclonerotriol researchgate.netdntb.gov.ua |

Advanced Analytical Methodologies for Research and Quantification

Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are indispensable tools in the structural determination of natural products like cyclonerodiol. core.ac.uk They provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural assignment of organic molecules. core.ac.uktjnpr.org For a molecule such as cyclonerodiol, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its intricate structure.

Detailed research findings indicate that ¹H NMR spectra provide information on the chemical environment of protons, their multiplicities (splitting patterns), and coupling constants, which helps in defining the relative positions of neighboring protons. researchgate.net For cyclonerodiol, specific proton signals can be assigned to the methyl groups, methylene (B1212753) groups, and protons attached to carbons bearing hydroxyl groups.

¹³C NMR spectroscopy is used to identify the number of unique carbon atoms in the molecule and their chemical nature (e.g., methyl, methylene, methine, quaternary carbons, and carbons bonded to heteroatoms).

Advanced 2D NMR techniques are crucial for assembling the molecular puzzle. tjnpr.org These include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) correlations between adjacent protons, helping to map out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different spin systems and piecing together the carbon skeleton. core.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The collective data from these NMR experiments allow researchers to construct a detailed 2D and 3D model of the cyclonerodiol molecule. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. masonaco.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of cyclonerodiol. masonaco.orgnih.gov This is a critical step in its identification and characterization.

In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner. This "fingerprint" can be used to confirm the identity of the compound. youtube.com

HRMS, often coupled with liquid chromatography (LC-HRMS), enables the differentiation of compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned molecular formula. scispace.com

While NMR and MS can elucidate the connectivity and relative stereochemistry of cyclonerodiol, determining its absolute configuration requires chiroptical methods. mdpi.com These techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules.

Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer.

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting ECD spectrum is a unique fingerprint for a particular enantiomer. unipi.it

In modern research, experimental ECD spectra of cyclonerodiol are often compared with theoretically calculated spectra for all possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

Chromatographic Separation and Purification Techniques in Research

The isolation of pure cyclonerodiol from natural sources, such as fungal cultures, is a significant challenge that requires advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of natural products. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov

In the context of cyclonerodiol research, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. By carefully optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol), cyclonerodiol can be effectively separated from other metabolites in a crude extract. nih.gov Preparative and semi-preparative HPLC systems are used to isolate larger quantities of the pure compound for further structural and biological studies.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like cyclonerodiol. researchgate.net For GC analysis, non-volatile compounds may require derivatization to increase their volatility. mdpi.com

GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and allows for the identification of compounds based on their retention times and mass spectra. nih.govbicol-u.edu.ph GC-MS is a valuable tool for profiling the volatile and semi-volatile constituents of a sample and can be used to quantify the amount of cyclonerodiol present.

Compound Names Mentioned

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and purification of compounds from complex mixtures, such as fungal extracts containing Cyclonerodiol. nih.govresearchgate.net Its application is crucial in the initial stages of phytochemical analysis for assessing the purity of an extract and for optimizing separation conditions for larger-scale purification methods like column chromatography. ajbls.com

In the analysis of Cyclonerodiol, a sesquiterpenoid alcohol, normal-phase TLC is typically employed. The stationary phase is a polar adsorbent, most commonly silica (B1680970) gel (SiO₂), coated as a thin layer on a support such as a glass or aluminum plate. nih.govutoronto.ca Commercial plates, like silica gel 60 GF₂₅₄, which incorporates a fluorescent indicator, are often used to facilitate the visualization of spots under ultraviolet (UV) light. nih.gov

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The choice of the mobile phase is critical for achieving good separation. For sesquiterpenoids like Cyclonerodiol, a combination of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or acetone) is common. researchgate.net The polarity of the mobile phase is adjusted by varying the ratio of the solvents to achieve an optimal retention factor (Rƒ) for Cyclonerodiol, ideally between 0.3 and 0.7 for effective separation. ualberta.ca

The separation principle is based on the differential partitioning of the components between the stationary and mobile phases. More polar compounds in the mixture will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Rƒ value. Conversely, less polar compounds will be carried further by the mobile phase, leading to a higher Rƒ value. utoronto.cakhanacademy.org

After the development of the chromatogram, the separated spots must be visualized. Since Cyclonerodiol is not colored, several methods can be used:

UV Light: If fluorescent plates (e.g., GF₂₅₄) are used, compounds that absorb UV light will appear as dark spots on a green fluorescent background when viewed under short-wave UV light (254 nm). researchgate.net

Staining Reagents: The plate can be sprayed with or dipped into a chemical reagent that reacts with the compounds to produce colored spots. A common stain for terpenes is an anisaldehyde-sulfuric acid reagent, which upon heating, produces characteristic colors for different types of terpenoids. researchgate.net Iodine vapor is another general-purpose visualization agent that reversibly stains organic compounds yellow or brown. researchgate.net

The Rƒ value is calculated for each spot and is a key parameter for identification. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orguvic.ca While the Rƒ value is characteristic for a compound under specific conditions, it should be compared with an authentic standard of Cyclonerodiol run on the same plate for reliable identification. uvic.ca Preparative TLC (Prep-TLC) can also be utilized, where a larger quantity of the extract is applied as a band, and after development, the silica gel band corresponding to Cyclonerodiol is scraped off the plate, and the compound is extracted with a suitable solvent. nih.govresearchgate.net

| Parameter | Description | Common Examples for Sesquiterpenoid Analysis |

| Stationary Phase | The adsorbent coated on the plate. | Silica gel 60 GF₂₅₄, Alumina |

| Mobile Phase (Eluent) | Solvent system that moves up the plate. | Hexane-Ethyl Acetate (e.g., 7:3 v/v), Dichloromethane-Methanol (e.g., 97:3 v/v), Chloroform-Acetone (e.g., 5:1 v/v) nih.govresearchgate.net |

| Sample Application | Method of applying the extract to the plate. | Spotting with a capillary tube or micropipette. |

| Development | Separation process in a closed chamber. | Ascending development in a saturated chamber. |

| Visualization | Method to detect the separated spots. | UV light (254 nm), Anisaldehyde-sulfuric acid spray, Iodine vapor. researchgate.netresearchgate.net |

| Retention Factor (Rƒ) | Ratio of distances traveled by the spot and solvent front. | Varies with conditions; typically adjusted to 0.3-0.7 for the compound of interest. ualberta.ca |

Quantitative Analysis Methods in Biological Matrices (excluding human clinical samples)

Quantitative analysis of Cyclonerodiol in biological matrices, such as fungal fermentation broths or mycelial extracts, presents significant challenges. nih.govplos.org These matrices are inherently complex, containing a multitude of other metabolites, proteins, salts, and residual media components. nih.gov This complexity can lead to "matrix effects," where co-extracted substances interfere with the analytical signal of the target analyte (Cyclonerodiol), causing either signal suppression or enhancement. nih.gov Such effects can severely compromise the accuracy and reliability of quantification when using conventional external calibration methods. welchlab.com

To overcome these issues, specialized analytical strategies are required that can accurately determine the concentration of Cyclonerodiol by compensating for matrix interferences. wikipedia.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed for their high selectivity and sensitivity. rdd.edu.iqnih.gov However, even with these powerful instruments, the quantification strategy is paramount. Methodologies such as standard addition and the use of surrogate matrices or analytes are designed to mitigate the impact of the matrix and provide more accurate quantitative data in complex biological samples. wikipedia.orgresearchgate.net

Standard Addition Methodologies

The standard addition method is a powerful quantitative technique used to counteract matrix effects. wikipedia.org Instead of relying on a calibration curve prepared in a clean solvent, this approach involves adding known amounts of a pure Cyclonerodiol standard directly to aliquots of the sample extract. libretexts.org By doing this, the standard is subjected to the same matrix interferences as the endogenous analyte, allowing for effective compensation. eurl-pesticides.eu

The procedure typically involves the following steps:

An initial analysis is performed to estimate the approximate concentration of Cyclonerodiol in the sample.

Several identical aliquots of the sample extract are prepared. One aliquot is left unspiked, while the others are "spiked" with increasing, known concentrations of a Cyclonerodiol standard solution. eurl-pesticides.eu

All samples (spiked and unspiked) are then analyzed using an appropriate instrumental method (e.g., GC-MS or LC-MS/MS).

The analytical response (e.g., peak area) is plotted against the concentration of the added standard.

The resulting data points are used to construct a linear regression curve. The absolute value of the x-intercept of this plot corresponds to the original concentration of Cyclonerodiol in the unspiked sample. welchlab.comlibretexts.org

This method is particularly advantageous when a blank matrix (a sample of the same biological matrix that is free of Cyclonerodiol) is not available for preparing matrix-matched standards. eurl-pesticides.eu

| Sample ID | Volume of Fungal Extract (mL) | Concentration of Added Cyclonerodiol (µg/mL) | Instrumental Response (Peak Area) |

| Unspiked Sample | 1.0 | 0.0 | 25,100 |

| Spike Level 1 | 1.0 | 5.0 | 48,500 |

| Spike Level 2 | 1.0 | 10.0 | 73,200 |

| Spike Level 3 | 1.0 | 15.0 | 96,800 |

| Calculated Concentration | -4.8 µg/mL (from x-intercept) |

Note: The table presents illustrative data for the standard addition method. The negative x-intercept of the plotted data (Peak Area vs. Added Concentration) gives the absolute concentration of the analyte in the original sample.

Surrogate Matrix and Surrogate Analyte Approaches

When quantifying endogenous compounds like Cyclonerodiol, the absence of a true blank matrix poses a significant challenge for creating calibration curves. The surrogate matrix and surrogate analyte approaches are two advanced strategies designed to address this problem. researchgate.netnih.gov

Surrogate Matrix Approach: This method involves using an artificial or alternative matrix that is free of the analyte of interest but closely mimics the physical and chemical properties of the actual biological sample. researchgate.netresearchgate.net For the analysis of Cyclonerodiol from a fungal culture, a surrogate matrix could be the sterile culture medium used for fermentation or a buffer solution with similar properties. Calibration standards are prepared by spiking known amounts of Cyclonerodiol into this surrogate matrix. The underlying assumption is that the matrix effects from the surrogate are identical to those of the authentic sample matrix. nih.gov Demonstrating this "parallelism" is a critical step in method validation. nih.gov

Surrogate Analyte Approach: In this approach, a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled Cyclonerodiol, is used as the surrogate. researchgate.net The SIL-analyte is chemically identical to the natural analyte and is expected to have the same behavior during sample preparation and analysis, but it can be distinguished by a mass spectrometer due to its different mass-to-charge ratio (m/z). Calibration standards are prepared by adding the SIL-analyte to the actual sample matrix. Because the endogenous (unlabeled) Cyclonerodiol does not interfere with the signal of the labeled standard, an accurate calibration curve can be constructed directly in the authentic biological matrix. nih.gov This approach is often considered superior as it perfectly mimics the analyte's behavior, but it is dependent on the availability of a suitable stable isotope-labeled standard. researchgate.net

| Feature | Surrogate Matrix Approach | Surrogate Analyte Approach |

| Principle | Uses an analyte-free matrix that mimics the real sample. researchgate.net | Uses a stable isotope-labeled version of the analyte as the calibrant. researchgate.net |

| Calibration Curve | Prepared by spiking the analyte into the surrogate matrix. | Prepared by spiking the surrogate analyte into the authentic sample matrix. |

| Key Requirement | The surrogate matrix must exhibit parallelism with the authentic matrix. nih.gov | Availability of a stable isotope-labeled standard. researchgate.net |

| Advantages | Does not require synthesis of labeled compounds. Can be cost-effective if a suitable matrix is available. | High accuracy as the surrogate analyte behaves identically to the endogenous analyte, correcting for matrix effects and extraction variability. nih.gov |

| Disadvantages | Difficult to find a surrogate that perfectly mimics the authentic matrix. Validation of parallelism can be extensive. nih.govresearchgate.net | Synthesis of stable isotope-labeled standards can be expensive and complex. |

Future Research Directions and Potential Applications Non Clinical

Agricultural Biocontrol Potential

The increasing demand for environmentally friendly agricultural practices has highlighted the importance of natural compounds like cyclonerodiol in crop protection and enhancement. Its origin from beneficial microorganisms, particularly Trichoderma species, positions it as a key candidate for sustainable agriculture.

Development of Biofungicides and Bioinsecticides

Cyclonerodiol, a secondary metabolite of Trichoderma species such as Trichoderma harzianum, Trichoderma koningii, and Trichoderma longibrachiatum, exhibits properties that make it a candidate for biofungicide and bioinsecticide development. Trichoderma species are widely recognized biocontrol agents against a broad spectrum of plant pathogens, including fungi and nematodes ctdbase.orgnih.govnih.govmycocentral.eu. Their biocontrol mechanisms encompass mycoparasitism, antibiosis (production of inhibitory compounds), competition for nutrients and space, and the induction of systemic resistance in host plants nih.govnih.gov.

Specifically, cyclonerodiol has demonstrated nematicidal activity, particularly against cereal cyst nematodes mycocentral.eu. This activity, along with its reported antifungal properties, underscores its potential as a direct or indirect agent in managing agricultural pests and diseases. Research findings indicate that cyclonerodiol is among the non-volatile secondary metabolites produced by Trichoderma species that contribute to their nematicidal effects mycocentral.eu.

Table 1: Reported Biocontrol Activities of Cyclonerodiol from Trichoderma Species

| Producing Trichoderma Species | Activity | Target Organism/Effect | Reference |

| T. harzianum, T. koningii | Antifungal | Various plant pathogens | |

| T. longibrachiatum | Nematicidal | Cereal cyst nematodes | mycocentral.eu |

Role as Biostimulants and Biofertilizers

Beyond its direct biocontrol capabilities, cyclonerodiol also contributes to the plant growth-promoting effects observed with Trichoderma species. Trichoderma fungi are well-known for their ability to act as biostimulants and biofertilizers, enhancing plant growth, improving nutrient utilization efficiency, and bolstering plant resistance ctdbase.orgnih.govnih.govmycocentral.eu. They achieve this by producing various plant growth-promoting substances, including phytohormones like auxins, and other beneficial compounds, among which cyclonerodiol is noted ctdbase.org.

Studies have indicated that cyclonerodiol, particularly from Trichoderma koningii and Trichoderma harzianum, exhibits plant growth regulatory activity ctdbase.orgnih.govnih.gov. For instance, cyclonerodiol has been shown to inhibit the growth of etiolated wheat coleoptiles, suggesting a role in modulating plant development nih.govnih.gov. This dual functionality—biocontrol and biostimulation—makes cyclonerodiol a valuable compound for integrated pest management and sustainable crop production strategies.

Exploration as a Scaffold for Novel Therapeutic Agents (Pre-clinical, mechanistic studies)

The complex chemical structure of cyclonerodiol makes it an attractive scaffold for the discovery and development of novel therapeutic agents, particularly in pre-clinical and mechanistic studies. Research has begun to uncover its potential in modulating biological pathways relevant to various diseases.

Cyclonerodiol has demonstrated immunomodulatory effects, specifically by inhibiting IL-4/IL-13 induced STAT6 signaling. Mechanistic studies reveal that cyclonerodiol achieves this by blocking the association of the transcription factor STAT6 with MAP-kinases p38 and ERK1/2, which subsequently reduces the serine phosphorylation of STAT6 and its ability to interact with the transcriptional coactivator p300. This pathway modulation is significant given its involvement in inflammatory and fibrotic pathomechanisms, such as those observed in allergic asthma.

Furthermore, certain derivatives of cyclonerodiol, such as cyclonerosides B-E, have exhibited notable neural anti-inflammatory activity. These compounds were found to inhibit LPS-induced nitric oxide (NO) production in BV2 cells, indicating their potential in mitigating neuroinflammation. Beyond anti-inflammatory effects, novel cyclonerodiol sesquiterpenes have shown cytotoxic activities against human cancer cell lines, including MCF-7, SW480, and HL-60, in pre-clinical evaluations, highlighting their potential in anticancer drug discovery.

The microbial transformation of cyclonerodiol by marine-derived fungi like Penicillium sp. and bacteria such as Streptomyces sp. has successfully yielded new glycosidic and oxidized metabolites. These biotransformation processes suggest that cyclonerodiol can serve as a versatile scaffold for generating diverse derivatives with potentially altered or enhanced biological activities, offering avenues for lead compound optimization in drug discovery.

Biotechnological Applications

The biosynthesis and chemical modification of cyclonerodiol also present significant opportunities for biotechnological advancements, particularly in metabolic engineering and enzymatic catalysis.

Metabolic Engineering of Producing Microorganisms

Cyclonerodiol is a sesquiterpenoid whose biosynthesis involves the enzymatic conversion of farnesyl pyrophosphate (FPP) to nerolidyl pyrophosphate (NPP), which is then converted to cyclonerodiol via cyclonerodiol pyrophosphate. While the complete enzymatic basis for cyclonerodiol synthesis is not yet fully elucidated in all producing organisms, such as Fusarium graminearum, this understanding forms the foundation for metabolic engineering efforts.

Metabolic engineering offers a powerful approach to enhance the production of natural products like cyclonerodiol by optimizing microbial cell factories. Strategies include engineering the specific biosynthetic pathways, improving the supply of precursor molecules (e.g., FPP), and optimizing the activity of key enzymes involved in the pathway. By manipulating the genetic machinery of producing microorganisms, it is possible to achieve higher yields and more efficient production of cyclonerodiol, making its industrial application more viable.

Enzymatic Catalysis in Chemical Synthesis

Enzymatic catalysis, or biocatalysis, provides a sustainable and highly selective alternative to traditional chemical synthesis for modifying complex natural products like cyclonerodiol. The biotransformation of cyclonerodiol has been successfully demonstrated, leading to the isolation of new glycosidic and oxidized metabolites.

Marine strains of Streptomyces and Penicillium species have been identified as effective biocatalysts for specific reactions involving cyclonerodiol, such as hydroxylation and glycosylation. Enzymatic glycosylation, for example, is a particularly valuable tool for modifying terpenoids due to its high selectivity and the mild reaction conditions it employs, which are often difficult to achieve with conventional chemical methods. The use of biocatalysis for cyclonerodiol and its derivatives can lead to the production of novel compounds with improved properties, reduced side reactions, and a more environmentally friendly manufacturing process.

Unexplored Biological Activities and Mechanistic Pathways

Cyclonerodiol, a naturally occurring sesquiterpene, has been identified as a specific inhibitor of the Interleukin-4 (IL-4) induced Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway. This activity, observed with an IC50 value of 9.7 µM, positions cyclonerodiol as a compound of interest for modulating immune responses, particularly those implicated in allergic conditions like asthma. cdutcm.edu.cnfishersci.caresearchgate.netrsc.org While its inhibitory effect on STAT6 signaling is established, the precise molecular target(s) through which cyclonerodiol exerts this action remain to be fully elucidated. This represents a critical unexplored mechanistic pathway for future non-clinical research. cdutcm.edu.cnrsc.org

Future non-clinical research directions in this area include:

Elucidating the Exact Molecular Target: Detailed studies are needed to pinpoint the direct molecular target(s) of cyclonerodiol within the STAT6 signaling cascade. This could involve advanced biochemical, proteomic, and structural biology techniques to understand the binding interactions and downstream effects.

Investigating Broader Immunomodulatory Roles: Beyond STAT6, exploring cyclonerodiol's influence on other immune pathways, inflammatory mediators, and cellular differentiation processes could uncover additional non-clinical applications.

Exploring Ecological and Plant-Fungi Interactions: Given Trichoderma's role in plant growth promotion and biocontrol, research into cyclonerodiol's specific functions in these ecological interactions could reveal novel non-clinical applications in sustainable agriculture or as bio-stimulants. epa.gov

Table 1: Cyclonerodiol's Inhibition of IL-4 Induced STAT6 Signaling (This table represents a conceptual interactive data display for research findings.)

| Biological Activity | Target Pathway | IC50 (µM) | Source Organism (Isolation/First Description) | Reference |

| Inhibition of IL-4 Induced STAT6 Signaling | STAT6 signaling pathway (Th2 response) | 9.7 | Trichoderma koningii / Trichothecium roseum | cdutcm.edu.cnfishersci.caresearchgate.netrsc.org |

Advanced Synthetic Strategies for Cyclonerodiol Analogues

Future research in advanced synthetic strategies for cyclonerodiol and its analogues should focus on:

Enhancing Synthetic Efficiency and Sustainability: Development of more efficient, atom-economical, and environmentally benign synthetic routes is paramount. This includes exploring novel catalytic systems, implementing flow chemistry techniques, or leveraging biocatalysis to improve yields, reduce reaction steps, and minimize waste generation. The current multi-step synthesis, while effective, presents opportunities for optimization to improve scalability and practicality for broader research applications. rsc.org

Targeted Synthesis for Structure-Activity Relationship (SAR) Studies: A systematic approach to designing and synthesizing a diverse library of cyclonerodiol analogues with precise structural modifications is essential. This will enable comprehensive SAR studies to identify key pharmacophores responsible for the observed STAT6 inhibitory activity and to probe for other potential biological activities. Modifications could involve alterations to the side chain, the cyclopentane (B165970) ring, or the introduction of various functional groups.

Advanced Stereochemical Control: Given the multiple chiral centers in cyclonerodiol and its analogues, developing sophisticated strategies for absolute and relative stereochemical control during synthesis is critical. While existing methods provide good control for cyclonerodiol itself nih.gov, new methodologies may be necessary to access a wider range of structurally complex and stereochemically defined analogues.

Integration of Biosynthetic Insights: A deeper understanding of the natural biosynthetic pathways of cyclonerodiol and other cyclonerane sesquiterpenoids, which originate from precursors like farnesyl pyrophosphate (FPP) or nerolidyl pyrophosphate (NPP) uni-mainz.de, can inform biomimetic synthetic strategies or facilitate semi-synthetic approaches.

Bioproduction and Metabolic Engineering: Non-clinical research into advanced bioproduction methods, such as metabolic engineering of microbial hosts, offers a promising route for the sustainable production of cyclonerodiol and the discovery of novel analogues. Techniques like chemical epigenetic manipulation have already shown promise in activating silent biosynthetic gene clusters in fungi, leading to the production of various cyclonerane sesquiterpenoids. uni-mainz.denuvisan.com This approach could be refined for large-scale production or for the discovery of cryptic natural analogues that are challenging to obtain through traditional chemical synthesis.

Q & A

Q. What analytical techniques are recommended for the initial identification and characterization of cyclonerodiol in fungal extracts?

Cyclonerodiol (C₁₅H₂₈O₂) can be tentatively identified using liquid chromatography-mass spectrometry (LC-MS) with prominent molecular ion peaks at m/z 241.38 . For structural confirmation, combine 1D/2D nuclear magnetic resonance (NMR) spectroscopy (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). Key NMR signals include olefinic carbons (δC 122.1–142.3) and oxygenated quaternary carbons (δC 70.8), which differentiate cyclonerodiol from its derivatives .

Q. How can researchers optimize extraction protocols for cyclonerodiol from fungal cultures?

Preliminary extraction optimization should focus on solvent polarity (e.g., ethyl acetate for non-polar metabolites) and chromatographic profiling (LC-MS). Yield improvements may involve adjusting fermentation conditions (e.g., media composition, incubation time) and validating extraction efficiency through comparative HR-MS analysis .

Q. What biological activities of cyclonerodiol have been experimentally validated, and how are these assays designed?

Cyclonerodiol exhibits plant growth-regulating activity, as shown in Trichoderma koningii studies using bioassays with model plants (e.g., Arabidopsis). Assays typically involve dose-response experiments to evaluate concentration-dependent effects on root elongation or biomass accumulation . Secondary metabolite profiling should accompany bioactivity tests to rule out confounding compounds .

Advanced Research Questions

Q. What unresolved challenges exist in elucidating the biosynthetic pathway of cyclonerodiol in fungi?

The enzymatic basis of cyclonerodiol biosynthesis remains unknown, unlike related sesquiterpenoids like culmorin (synthesized by Clm1 in Fusarium). Advanced approaches include genome mining for sesquiterpene synthase (STS) genes in cyclonerodiol-producing strains (e.g., Trichoderma harzianum) and heterologous expression in model fungi to validate candidate genes .

Q. How can researchers resolve contradictions in reported bioactivities or structural data across studies?

Discrepancies may arise from stereochemical variations (e.g., (–)-cyclonerodiol vs. derivatives) or impurities in isolates. Address these by:

Q. What methodologies are effective for comparative studies of cyclonerodiol derivatives (e.g., cyclonerodiol D)?

Structural differentiation relies on HR-MS for molecular formula determination (e.g., C₁₅H₂₈O₃ for cyclonerodiol D) and NMR analysis of functional groups (e.g., acetoxy or hydroxyl substitutions). Comparative bioactivity studies should use parallel assays under identical conditions to isolate structure-activity relationships .

Q. How can metabolomic approaches enhance the study of cyclonerodiol in complex fungal matrices?

Untargeted metabolomics coupled with molecular networking (e.g., GNPS) can map cyclonerodiol-related metabolites in fungal extracts. Prioritize peaks with similar fragmentation patterns (m/z 241–243) and integrate genomic data to link metabolites to biosynthetic gene clusters .

Methodological Guidance for Contradictory Data

Q. What strategies should be employed when NMR or MS data conflict with literature reports?

Q. How to design experiments to investigate the ecological role of cyclonerodiol in fungal-plant interactions?

Use dual cultures of cyclonerodiol-producing fungi (e.g., Trichoderma) and host plants, coupled with metabolite profiling and transcriptomics. Monitor gene expression changes in plant defense pathways and correlate with cyclonerodiol exposure levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。